molecular formula C23H18N2O4 B2852626 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 160461-29-0

3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2852626
CAS No.: 160461-29-0
M. Wt: 386.407
InChI Key: PCCTZMSPKXQGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-methoxybenzamido substituent at the 3-position and an N-phenyl group at the carboxamide moiety. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural rigidity, which enhances binding affinity to biological targets. This compound has been investigated as a synthetic agonist of GPR35, a G protein-coupled receptor implicated in intestinal inflammation and metabolic regulation . Its design integrates methoxy and phenyl groups to optimize electronic and steric properties for receptor interaction.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-17-13-11-15(12-14-17)22(26)25-20-18-9-5-6-10-19(18)29-21(20)23(27)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCTZMSPKXQGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Strategies

The benzofuran scaffold is typically constructed via [4 + 1] cycloaddition between ortho-quinone methides (o-QMs) and isocyanides. Scandium triflate [Sc(OTf)3] catalyzes the reaction of o-hydroxybenzhydryl alcohol-derived o-QMs with tert-butyl isocyanide, achieving 93% yield for 2-aminobenzofuran intermediates. This method's regioselectivity arises from the electron-deficient isocyanide preferentially attacking the o-QM's electrophilic β-carbon.

Metal-Catalyzed Annulation

Rhodium(III) complexes enable direct C–H functionalization of benzamide precursors. Using [Cp*RhCl2]2 with NaOPiv·H2O in dichloromethane, aryl benzamides undergo oxidative annulation with vinylene carbonate to furnish 2-carboxybenzofurans (30–80% yield). While less efficient than scandium-mediated cycloaddition, this approach allows incorporation of electron-donating groups at the C3 position prior to amidation.

Stepwise Methodologies for Target Compound Synthesis

Ester-to-Carboxamide Conversion

Ethyl benzofuran-2-carboxylate intermediates are converted to carboxamides via two pathways:

A. Ammonolysis in Methanol
Treatment with 7N ammonia in methanol under reflux (12 h) achieves 89% conversion to benzofuran-2-carboxamide. Sodium methoxide (0.1 eq) accelerates the reaction by deprotonating ammonia, enhancing nucleophilicity.

B. Formamide-Mediated Transamidation
Heating ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate with formamide in N-methylpyrrolidone (NMP) at 150°C for 6 h yields 92% carboxamide product. This method avoids handling gaseous ammonia but requires rigorous moisture exclusion.

Introduction of 4-Methoxybenzamido Group

Acylation of 3-aminobenzofuran-2-carboxamide with 4-methoxybenzoyl chloride proceeds in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base. Key parameters:

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Minimizes hydrolysis
Equiv. DIPEA 2.5 Neutralizes HCl
Reaction Time 4 h 98% completion

Post-reaction, aqueous workup with 5% NaHCO3 removes excess chloride, yielding 86% 3-(4-methoxybenzamido) intermediate.

Catalytic Systems for N-Phenylation

Buchwald-Hartwig Amination

Palladium/XPhos catalysis couples bromobenzofuran derivatives with aniline. Optimized conditions:

  • Catalyst: Pd2(dba)3 (2 mol%)
  • Ligand: XPhos (4 mol%)
  • Base: Cs2CO3 (3 eq)
  • Solvent: 1,4-Dioxane, 100°C, 24 h

This achieves 78% yield but suffers from homocoupling byproducts (12–15%).

Ullmann-Type Coupling

Copper(I) iodide in dimethylformamide (DMF) with 1,10-phenanthroline ligand facilitates N-arylation at 130°C. While lower yielding (65%), this method avoids precious metals and operates under air.

Optimization Strategies

Solvent Effects on Cyclization

Comparative analysis of scandium triflate-mediated benzofuran formation:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.58 82 6
DCM 8.93 93 4
MeCN 37.5 68 8

Dichloromethane (DCM) optimizes polar transition state stabilization while preventing Sc(OTf)3 precipitation.

Temperature-Controlled Amidation

A study of ethyl ester ammonolysis revealed:

  • Below 60°C: <10% conversion (kinetic control)
  • 60–80°C: 45–72% yield (mixed control)
  • Reflux (100°C): 89% yield (thermodynamic control)

Prolonged heating >12 h promotes decarboxylation (8–12% side product).

Analytical Characterization

Spectroscopic Validation

3-(4-Methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, CONH), 8.45 (d, J = 8.5 Hz, 1H, ArH), 8.12 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.67–7.58 (m, 3H, ArH), 7.42 (t, J = 7.9 Hz, 2H, ArH), 7.28 (d, J = 8.9 Hz, 2H, ArH), 3.87 (s, 3H, OCH3).
  • IR (KBr): 3321 cm−1 (N–H stretch), 1678 cm−1 (C=O amide), 1603 cm−1 (C=C aromatic).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) shows 99.2% purity with tR = 6.78 min. MS (ESI+): m/z 429.1 [M + H]+.

Industrial-Scale Considerations

Cost Analysis of Catalysts

Catalyst Cost per kg (USD) Typical Loading Cost per Mole Product
Sc(OTf)3 12,500 5 mol% $18.75
Pd2(dba)3 9,800 2 mol% $156.80
CuI 1,200 10 mol% $1.20

Copper-mediated methods offer economic advantages but require higher temperatures (130°C vs. 80°C for Pd).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable telescoped benzofuran formation and amidation:

  • Sc(OTf)3-catalyzed cycloaddition at 50°C (residence time: 15 min)
  • In-line extraction with 10% Na2CO3
  • Ammonolysis in superheated methanol (150°C, 5 MPa, 2 min)

Pilot-scale trials achieved 76% overall yield at 2 kg/day throughput.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran core or the phenyl group are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Carboxamides

Compound Name Core Structure Substituents (Position 3) N-Aryl Group Biological Activity Pharmacological Notes
Target Compound Benzofuran-2-carboxamide 4-Methoxybenzamido Phenyl GPR35 agonist (human-specific) Low potency in rodent models
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid Chromene-2-carboxylic acid 4-Methoxybenzamido, bromo GPR35 agonist Limited cross-species efficacy
N-(4-Methoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide 2-Methylbenzamido 4-Methoxyphenyl Undisclosed Altered lipophilicity and solubility
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide Amino 4-Methylphenyl Antioxidant potential (inferred) Enhanced electron-donating capacity
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide Biphenylylcarbonylamino Benzodioxinyl Undisclosed Increased steric bulk

Key Observations:

  • In contrast, 2-methylbenzamido () introduces steric hindrance, which may reduce receptor affinity.

GPR35 Agonism:

The target compound shares functional similarity with 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (), both acting as human GPR35 agonists. However, species-specific efficacy is noted: rodent GPR35 exhibits lower sensitivity to these agonists due to receptor polymorphism .

Antioxidant Activity:

The target compound lacks such groups, suggesting divergent applications.

Biological Activity

3-(4-Methoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety, an amide linkage, and a methoxy group. Its chemical formula is C₁₈H₁₈N₂O₃, and it possesses a molecular weight of approximately 306.35 g/mol.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that related benzofuran derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BMBFHuh7 (HCC)1-5Inhibition of EMT and integrin α7 signaling
K36EB16F0 (melanoma)10Tyrosinase inhibition and melanogenesis reduction

Table 1: Anticancer activity of related benzofuran derivatives

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential use in treating infections.

The biological activity of 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Interaction : It can interact with specific receptors, modulating signal transduction pathways that lead to cellular responses.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells.

Study on Hepatocellular Carcinoma (HCC)

In a recent study, the effects of 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide were evaluated in Huh7 cells. The compound significantly reduced cell viability and migration at non-cytotoxic concentrations, indicating its potential as an anti-metastatic agent. The study highlighted the downregulation of integrin α7 and associated signaling pathways as critical mechanisms behind its efficacy.

Study on Melanogenesis

Another investigation focused on the compound's effects on melanogenesis in B16F0 melanoma cells. The results showed that treatment with the compound led to decreased melanin production and reduced tyrosinase activity, suggesting its potential application in skin-related disorders.

Q & A

Q. What are the key structural features and functional groups of 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide, and how do they influence its reactivity?

The compound features a benzofuran core (fused benzene-furan ring) substituted with a 4-methoxybenzamido group at position 3 and an N-phenylcarboxamide at position 2. The methoxy group enhances electron density, affecting nucleophilic/electrophilic reactivity, while the amide groups enable hydrogen bonding. Structural characterization via X-ray crystallography and NMR confirms planar geometry and intramolecular hydrogen bonding between the amide protons and furan oxygen .

Q. What synthetic methodologies are optimal for preparing 3-(4-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide?

A multi-step approach is typical:

  • Step 1: Synthesis of benzofuran-2-carboxylic acid via condensation of o-hydroxyacetophenone derivatives.
  • Step 2: Amidation with 4-methoxybenzoyl chloride using coupling agents (e.g., HATU or EDC) in DMF.
  • Step 3: N-phenylation via Ullmann coupling or nucleophilic substitution. Optimize yields (70–85%) by controlling reaction temperature (80–100°C), solvent polarity (DMF > THF), and catalyst (CuI for Ullmann) .

Q. How can researchers validate the purity and identity of this compound during synthesis?

Use a combination of:

  • HPLC-MS : To confirm molecular weight (C₂₃H₁₈N₂O₄; [M+H]+ = 393.12) and purity (>95%).
  • ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 165–170 ppm (amide carbonyls).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigate by:

  • Conducting dose-response curves (IC₅₀ determination) across multiple cell lines (e.g., HeLa, MCF-7).
  • Validating target engagement via siRNA knockdown or CRISPR-Cas9 models of proposed targets (e.g., COX-2, NF-κB) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific targets?

  • Substituent modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for kinase inhibition.
  • Bioisosteric replacement : Substitute the benzofuran core with indole to improve metabolic stability. Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like EGFR or PARP .

Q. What experimental approaches identify the compound’s primary biological targets?

  • Chemoproteomics : Use affinity-based probes (ABPs) with a clickable alkyne tag for pull-down assays and LC-MS/MS identification.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases, GPCRs).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can hydrolytic instability of the amide bonds be addressed for in vivo studies?

  • Prodrug design : Mask amides with ester or carbamate groups, which are cleaved enzymatically in target tissues.
  • Formulation : Encapsulate in PEGylated liposomes to shield from plasma esterases. Validate stability via HPLC monitoring under simulated physiological conditions (pH 7.4, 37°C) .

Q. What computational tools predict the compound’s drug-likeness and ADMET properties?

  • SwissADME : Predict logP (≈3.2), solubility (LogS ≈ -4.5), and CYP450 interactions.
  • pkCSM : Estimate permeability (Caco-2 ≈ 0.6 × 10⁻⁶ cm/s) and hepatic metabolism.
  • Molecular dynamics : Simulate blood-brain barrier penetration using CHARMM force fields .

Q. How does the compound’s electrochemical behavior inform its use in materials science?

  • Cyclic Voltammetry (CV) : Reveals redox activity (E₁/2 ≈ -1.2 V vs. Ag/AgCl) due to the benzofuran π-system.
  • DFT calculations : HOMO-LUMO gap (~3.8 eV) suggests potential as an organic semiconductor. Applications include OLEDs or conductive polymers when doped with iodine .

Q. What mechanistic studies elucidate its role in catalytic reactions (e.g., as a ligand)?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-limiting steps.
  • EPR spectroscopy : Detect radical intermediates in oxidation reactions.
  • XAS (X-ray absorption spectroscopy) : Probe metal-ligand coordination in catalytic complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.